2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound featuring a cyclohexyl group, an imidazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the reaction of cyclohexylamine with glyoxal and ammonia to form cyclohexyl-imidazole. This intermediate is then further reacted with chloroacetic acid and 4-methylphenylamine to introduce the acetamide and sulfanyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: : Reduction of the imidazole ring can lead to the formation of imidazolidine derivatives.
Substitution: : The sulfanyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like sodium thiosulfate can be used for substitution reactions.
Major Products Formed
Oxidation: : Imidazolone derivatives.
Reduction: : Imidazolidine derivatives.
Substitution: : Various thioether derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its imidazole ring makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine
The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymer additives.
Mechanism of Action
The mechanism by which 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
2-[(1-ethyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
2-[(1-propyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide lies in its cyclohexyl group, which imparts different chemical and physical properties compared to its ethyl, methyl, or propyl counterparts. This structural difference can lead to variations in biological activity and industrial applications.
Properties
IUPAC Name |
2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-14-7-9-15(10-8-14)20-17(22)13-23-18-19-11-12-21(18)16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHZIQQKILBBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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